(3-Chloropropyl)(fluoro)dimethylsilane
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Overview
Description
(3-Chloropropyl)(fluoro)dimethylsilane is an organosilicon compound with the molecular formula C5H12ClFSi. It is a colorless to light yellow liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used as an intermediate in the synthesis of various chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloropropyl)(fluoro)dimethylsilane can be synthesized through the reaction of 3-chloropropyltrichlorosilane with dimethylfluorosilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts rapidly with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: The reaction with water is typically carried out at room temperature, but it can be accelerated by the presence of acids or bases.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include (3-aminopropyl)(fluoro)dimethylsilane or (3-hydroxypropyl)(fluoro)dimethylsilane.
Hydrolysis Products: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
(3-Chloropropyl)(fluoro)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)(fluoro)dimethylsilane involves the formation of covalent bonds with other molecules. The chlorine atom can be replaced by nucleophiles, leading to the formation of new silicon-containing compounds. The compound’s reactivity with water and protic solvents is due to the presence of the silicon-fluorine bond, which is highly reactive .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyldimethylchlorosilane: Similar in structure but contains a chlorine atom instead of a fluorine atom.
3-Chloropropyldimethylmethoxysilane: Contains a methoxy group instead of a fluorine atom.
Uniqueness
(3-Chloropropyl)(fluoro)dimethylsilane is unique due to the presence of the fluorine atom, which imparts different reactivity and properties compared to its analogs. The fluorine atom makes the compound more reactive towards nucleophiles and enhances its stability in certain applications .
Properties
Molecular Formula |
C5H12ClFSi |
---|---|
Molecular Weight |
154.68 g/mol |
IUPAC Name |
3-chloropropyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C5H12ClFSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 |
InChI Key |
UWUUUNMTWZTOGR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCl)F |
Origin of Product |
United States |
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